2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide
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Overview
Description
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide typically involves the reaction of 4-[4-(Trifluoromethyl)phenoxy]phenol with appropriate reagents under controlled conditions. One common method involves the use of 4-nitrophthalonitrile in the presence of potassium carbonate (K₂CO₃) to form 4-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]phthalonitrile. This intermediate can then be further reacted to produce the desired compound .
Chemical Reactions Analysis
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar compounds to 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide include:
4-[4-(Trifluoromethyl)phenoxy]phenol: This compound shares a similar structure but lacks the propanethioamide group.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring but lacks the additional phenoxy and propanethioamide groups.
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl fluoride: This compound has a similar structure but contains a propanoyl fluoride group instead of a propanethioamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64855-44-3 |
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Molecular Formula |
C16H14F3NO2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanethioamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(15(20)23)21-12-6-8-14(9-7-12)22-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H2,20,23) |
InChI Key |
OBZNNQONNBBYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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